molecular formula C7H4BrF3N2O3 B1524184 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine CAS No. 1051372-09-8

3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine

Cat. No. B1524184
M. Wt: 301.02 g/mol
InChI Key: RKXYCFFXBJGPMH-UHFFFAOYSA-N
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Description

3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine is a chemical compound with the molecular formula C7H4BrF3N2O3 . It is a white solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4BrF3N2O3/c8-5-1-4 (13 (14)15)2-12-6 (5)16-3-7 (9,10)11/h1-2H,3H2 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.


Physical And Chemical Properties Analysis

3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine is a white solid at room temperature . It has a molecular weight of 301.02 .

Scientific Research Applications

Synthesis Processes

The synthesis of related pyridine derivatives is an important area of research. For instance, the study of the synthesis process of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethyoxyl)-pyridine involves several steps, including oxidation, nitration, substitution, acylation, and chlorination, highlighting the complex methods used in the synthesis of pyridine derivatives (Xu Jun, 2011).

Spectroscopic and Optical Studies

Spectroscopic studies, such as the characterization of 5-Bromo-2-(trifluoromethyl)pyridine, are crucial for understanding the properties of pyridine derivatives. These studies often involve Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, and are essential for the detailed understanding of these compounds (H. Vural & M. Kara, 2017).

Molecular Structure Analysis

The molecular structure and conformational preferences of pyridine derivatives, such as 2-methyl-5-nitro-5-bromo-1,3,2-dioxaborinane and its complex with pyridine, are often determined through single crystal X-ray diffraction and NMR spectroscopy. This type of research is fundamental to understanding the physical and chemical properties of these compounds (G. S. Khaibullina et al., 2015).

Reactivity and Interaction Studies

Studies on the reactivity of pyridine derivatives, like the reaction of pyridine with 2-bromo-2-nitro-1,3-indandione, provide insights into the complex reactions these compounds can undergo. Such research helps in understanding the potential applications of these compounds in various fields, including material science and pharmaceuticals (S. Metro & A. Taurins, 1952).

Magnetic Properties and Complex Formation

The study of lanthanide-nitronyl nitroxide complexes, including compounds like 2-(4,4,5,5-tetramethyl-3-oxylimidazoline-1-oxide)-5-bromo-3-pyridine, reveals important information about the magnetic properties of these complexes. Such studies are significant for the development of materials with unique magnetic properties (Jin-Xia Xu et al., 2009).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Trifluoromethylpyridines and their derivatives, including 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine, are expected to find many novel applications in the future . Currently, they are majorly used in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries .

properties

IUPAC Name

3-bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O3/c8-5-1-4(13(14)15)2-12-6(5)16-3-7(9,10)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXYCFFXBJGPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)OCC(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696028
Record name 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine

CAS RN

1051372-09-8
Record name 3-Bromo-5-nitro-2-(2,2,2-trifluoroethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 1,1,1-trifluoroethanol (180 mL) was added sodium hydride (60% in oil, 10 g, 252.7 mmol) in portions at 0-5° C. and the reaction mixture was stirred at 25° C. for 30 min. To this solution was added 3-bromo-2-chloro-5-nitro-pyridine (CAN 5470-17-7) (6 g, 25.3 mmol) in trifluoroethanol (20 mL) drop wise and the reaction mixture was refluxed for 12 h. The solvent was removed in vacuo, and the residue was taken up in water and extracted with ethyl acetate (3×200 mL). Combined organic layers were washed with water (200 mL), brine, dried with Na2SO4 and concentrated. The crude material was purified by column chromatography (Combi-Flash, 40 g, 5% dichloromethane/hexane) to get the title compound (5.7 g, 74.9%) as white solid; NMR complies.
[Compound]
Name
1,1,1-trifluoroethanol
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Yield
74.9%

Synthesis routes and methods II

Procedure details

Sodium hydride (3.2 g, 80.02 mmol) was added carefully in small portions to 2,2,2-trifluroethanol (CAS Registry No. 75-89-8) (60 ml) at 0° C. under nitrogen atmosphere and stirred at 25° C. for 30 minutes. Then 3-bromo-2-chloro-5-nitropyridine (CAS Registry No. 5470-17-7) (2 g, 8.42 mmol) in trifluoroethanol was added, and the reaction mixture was refluxed for 16h. The solvent was evaporated in vacuo, and the residue was taken up in water and extracted with ethyl acetate (3×120 ml). The combined organic layers were washed with water and brine, dried over Na2SO4 and concentrated to get the crude residue (3 g). The crude was purified by column chromatography (3% ethyl acetate/hexane) to give the desired product (2.4 g, 95%) as yellow liquid. MS (LC/MS): not responding, NMR is in agreement with the structure: 1H-NMR (400 MHz, CDCl3): δ 4.90 (m, 2H), 8.68 (d, 1H), 8.98 (d, 1H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Cheng, BK Albrecht, J Brown… - Journal of medicinal …, 2008 - ACS Publications
The CB 2 receptor is an attractive therapeutic target for analgesic and anti-inflammatory agents. Herein we describe the discovery of a novel class of oxadiazole derivatives from which …
Number of citations: 67 pubs.acs.org

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